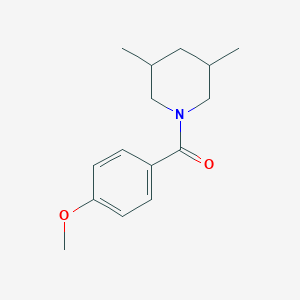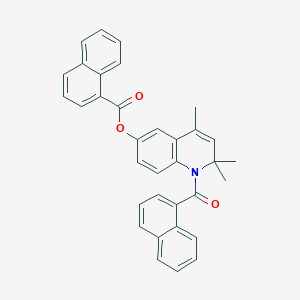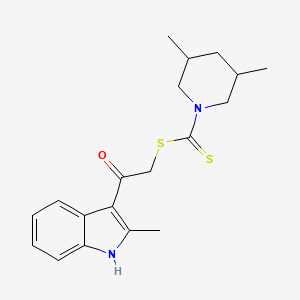
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-methoxybenzoyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine typically involves the reaction of 4-methoxybenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 1-(4-Hydroxybenzoyl)-3,5-dimethylpiperidine.
Reduction: 1-(4-Methoxybenzyl)-3,5-dimethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzoyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a piperidine ring.
4-Methoxybenzoyl chloride: Precursor in the synthesis of 1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine.
3,5-Dimethylpiperidine: Core structure without the methoxybenzoyl group.
Uniqueness
This compound is unique due to the presence of both the methoxybenzoyl group and the dimethyl-substituted piperidine ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)15(17)13-4-6-14(18-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3 |
Clave InChI |
YXADNHMHAQGLNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)
![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B14961119.png)

![3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961131.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)

![2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14961143.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B14961158.png)
![6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14961165.png)
![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14961167.png)
